Adenosine A1 Receptor Affinity: Comparable Potency to CPA with Distinct Selectivity Profile
In competitive radioligand binding assays using CHO cells stably transfected with human recombinant A1 adenosine receptors, (6-chloro-7H-purin-8-yl)methanamine derivatives exhibited Ki values ranging from 2.63 nM to 7 nM [1][2]. This potency is comparable to the reference agonist N6-cyclopentyladenosine (CPA), which has a Ki of 2.3 nM for the A1 receptor . However, the selectivity profile differs markedly, with the compound showing reduced affinity for the A3 receptor (Ki = 216-900 nM) compared to CPA (Ki = 43 nM) [1].
| Evidence Dimension | Binding Affinity (Ki) for Adenosine A1 Receptor |
|---|---|
| Target Compound Data | Ki = 2.63 - 7 nM |
| Comparator Or Baseline | N6-Cyclopentyladenosine (CPA): Ki = 2.3 nM |
| Quantified Difference | Comparable potency (<5-fold difference) |
| Conditions | CHO cells expressing human recombinant A1 adenosine receptor; displacement of [3H]2-chloro-N6-cyclopentyl adenosine |
Why This Matters
This data confirms the compound's utility as a potent A1 ligand, offering an alternative scaffold for structure-activity relationship (SAR) studies where a different selectivity fingerprint is required.
- [1] BindingDB. BDBM108256: CHEMBL2205239::US8609833, 87. Ki: 5.79 nM for Adenosine A1 receptor. View Source
- [2] BindingDB. BDBM97465: US8470800, B::US8609833, 85. Ki: 2.63 nM for Adenosine A1 receptor. View Source
